molecular formula C19H17FN4O2 B6041366 N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N'-(2-METHYLBENZOYL)UREA

N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N'-(2-METHYLBENZOYL)UREA

Cat. No.: B6041366
M. Wt: 352.4 g/mol
InChI Key: MRXIYVOWCZKVLC-UHFFFAOYSA-N
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Description

N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHYLBENZOYL)UREA is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHYLBENZOYL)UREA typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a fluorinated benzene derivative.

    Attachment of the methylbenzoyl group: The final step involves the acylation of the pyrazole derivative with a methylbenzoyl chloride, resulting in the formation of the target compound.

Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasound irradiation can also be employed to improve reaction efficiency .

Chemical Reactions Analysis

N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHYLBENZOYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or methylbenzoyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHYLBENZOYL)UREA has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHYLBENZOYL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N’-(2-METHYLBENZOYL)UREA can be compared with other similar compounds, such as:

    1-(3-FLUOROPHENYL)-3-(3-NITROPHENYL)UREA: This compound has a similar structure but contains a nitrophenyl group instead of a methylbenzoyl group, leading to different chemical and biological properties.

    3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE: This compound shares the pyrazole core but lacks the fluorophenyl and methylbenzoyl groups, resulting in distinct reactivity and applications.

Properties

IUPAC Name

N-[[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]carbamoyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-6-3-4-9-16(12)18(25)22-19(26)21-17-10-13(2)23-24(17)15-8-5-7-14(20)11-15/h3-11H,1-2H3,(H2,21,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXIYVOWCZKVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=O)NC2=CC(=NN2C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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